molecular formula C10H7BrN2O B2915740 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one CAS No. 1823322-42-4

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

Cat. No.: B2915740
CAS No.: 1823322-42-4
M. Wt: 251.083
InChI Key: CTFLXJSKCAVWGQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridin-2(1H)-one derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyridinone derivatives.

Scientific Research Applications

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole

Uniqueness

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is unique due to the presence of both pyridine rings and the bromine atom, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-pyridin-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-6-13(10(14)7-8)9-3-1-2-5-12-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFLXJSKCAVWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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